molecular formula C11H18N4O3 B2408658 4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine CAS No. 1429419-79-3

4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine

Cat. No.: B2408658
CAS No.: 1429419-79-3
M. Wt: 254.29
InChI Key: IVVMVMTXCVNXST-UHFFFAOYSA-N
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Description

4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine is a complex organic compound with a molecular formula of C11H14N2O3 This compound is characterized by the presence of a nitro group, a pyrazole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the oxolane and pyrazole groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of halogenating agents or strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-N-(oxolan-2-ylmethyl)aniline: Similar structure but lacks the pyrazole ring.

    1-Propan-2-ylpyrazol-3-amine: Similar structure but lacks the nitro and oxolane groups.

Uniqueness

4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-8(2)14-7-10(15(16)17)11(13-14)12-6-9-4-3-5-18-9/h7-9H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVMVMTXCVNXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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